3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone

Beschreibung

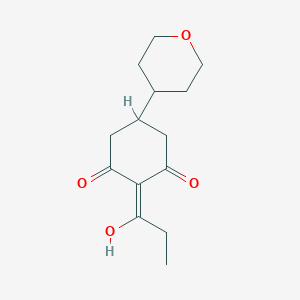

3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone is a bicyclic organic compound featuring a cyclohexenone core substituted with a hydroxy group at position 3, a propionyl group at position 2, and a tetrahydro-2H-pyran moiety at position 3. The tetrahydro-2H-pyran group introduces stereochemical complexity and may enhance solubility or binding affinity in biological systems .

Eigenschaften

Molekularformel |

C14H20O4 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

2-(1-hydroxypropylidene)-5-(oxan-4-yl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C14H20O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h9-10,15H,2-8H2,1H3 |

InChI-Schlüssel |

MCBAKYFORPFURF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=C1C(=O)CC(CC1=O)C2CCOCC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- α-Aroylketene dithioacetals (AKDTAs) : Serve as the key electrophilic component.

- Malononitrile : Acts as a nucleophile and participates in cyclization.

- Cyclohexanone derivatives : Provide the cyclohexenone core.

- Secondary amines (e.g., piperidine, pyrrolidine) : Catalyze and facilitate the domino reaction.

Reaction Conditions

- Base: Potassium hydroxide (KOH) is preferred for high yields.

- Solvent: Dimethylformamide (DMF) is optimal.

- Temperature: Reflux (~100 °C) for 2–3 hours.

- Stoichiometry: Typically, 1 equivalent of AKDTA, 1 equivalent of malononitrile, 1 equivalent of cyclohexanone, and 2 equivalents of secondary amine and base.

Reaction Mechanism (Proposed)

- Nucleophilic attack : Malononitrile attacks the β-carbon of AKDTA, displacing a methylthio group.

- Intramolecular cyclization : Formation of a 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediate.

- Ring transformation : Subsequent acid-mediated hydrolysis and rearrangement yield the final 3-hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone.

Experimental Data and Optimization

Screening of Reaction Conditions

| Entry | Solvent | Base | Secondary Amine | Temp (°C) | Time (h) | Yield of Desired Product (%) |

|---|---|---|---|---|---|---|

| 1 | None | Piperidine | RT | 12 | No reaction | |

| 2 | Ethanol | Piperidine | 80 | 12 | 15 | |

| 3 | THF | Piperidine | 70 | 12 | 20 | |

| 4 | THF | NaH | RT | 12 | 30 | |

| 5 | DMF | NaNH2 | RT | 12 | 34 | |

| 6 | DMF | KOH | RT | 3 | 75 | |

| 7 | DMF | KOH | 100 | 2 | 88 | |

| 8 | DMSO | KOH | 100 | 5 | 70 |

Note: RT = room temperature; THF = tetrahydrofuran; DMF = dimethylformamide; DMSO = dimethyl sulfoxide.

The optimal condition was entry 7: KOH in DMF at 100 °C for 2 hours, yielding 88% of the desired product.

Influence of Secondary Amines

Using different secondary amines such as piperidine and pyrrolidine under the optimized conditions also afforded high yields (up to 88%) of the desired compound, demonstrating the robustness of the method.

Summary Table of Key Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Potassium hydroxide (KOH) | 2.2 equivalents |

| Solvent | Dimethylformamide (DMF) | High polarity facilitates reaction |

| Temperature | 100 °C (reflux) | Accelerates domino sequence |

| Reaction Time | 2–3 hours | Short and efficient |

| Secondary Amine Catalyst | Piperidine or Pyrrolidine | 2 equivalents |

| Yield | Up to 88% | High and reproducible |

| Scale | Up to 5 g | Demonstrated scalability |

Analyse Chemischer Reaktionen

Enolization and Tautomerism

The hydroxyl group at the 3-position participates in keto-enol tautomerism, stabilized by conjugation with the α,β-unsaturated ketone system. Enolization generates a nucleophilic enolate intermediate, enabling subsequent reactions:

Enolate intermediates also facilitate Michael additions with α,β-unsaturated carbonyl compounds under mild basic conditions (e.g., K₂CO₃/THF).

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions. For example:

The THP ring’s conformation influences transition-state geometry, favoring endo adducts .

Ring-Opening Reactions

The THP ring undergoes acid-catalyzed hydrolysis:

Mechanism :

-

Protonation of the THP oxygen.

-

Nucleophilic attack by water at the C-2 position.

-

Cleavage to form a diol intermediate.

Ketone Reduction

The α,β-unsaturated ketone is selectively reduced using NaBH₄/CeCl₃ to yield a secondary alcohol without affecting the THP ring:

Oxidation of Hydroxyl Group

MnO₂ oxidizes the 3-hydroxy group to a ketone, forming a diketone system:

Propionyl Group Hydrolysis

The propionyl side chain undergoes base-mediated hydrolysis:

The resulting carboxylic acid participates in peptide coupling reactions (EDCl/HOBt) .

THP Ring Functionalization

The THP oxygen reacts with electrophiles (e.g., TsCl) to form sulfonate esters, enabling nucleophilic displacement with amines or thiols .

Comparative Reactivity with Analogues

The THP ring distinguishes this compound from simpler cyclohexenones:

Mechanistic Insights

-

Steric Effects : The THP ring hinders axial attack in cycloadditions, favoring equatorial transition states .

-

Electronic Effects : The propionyl group withdraws electron density, polarizing the α,β-unsaturated ketone for nucleophilic additions .

This compound’s versatility in alkylation, cycloaddition, and redox reactions makes it valuable for synthesizing complex polycyclic frameworks in medicinal and materials chemistry. Further studies are needed to explore its catalytic asymmetric transformations .

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity profile make it suitable for a range of applications.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone depends on its specific interactions with molecular targets. These interactions may involve:

Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and the associated metabolic pathways.

Receptor Interactions: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydroxy Groups: The 3-hydroxy substituent in the target compound mirrors the chelation properties of 3-hydroxy-4-pyrone, which binds metals like Fe³⁺ and Al³⁺ .

- Tetrahydro-2H-pyran Moiety : Shared with salternamide E and other marine-derived metabolites, this group may improve membrane permeability or target specificity in biological systems .

- Propionyl vs. Methyl/Cyano Groups: Unlike 3-hydroxy-2-methyl-4H-pyran-4-one , the propionyl chain in the target compound could enhance lipophilicity, altering pharmacokinetic properties such as absorption and half-life.

Physicochemical and Functional Differences

- Solubility : The tetrahydro-2H-pyran group likely increases water solubility compared to purely aromatic analogs (e.g., 3-hydroxy-4-pyrone) .

- Stability: The conjugated enone system in cyclohexenone may render the compound more reactive toward nucleophiles than saturated analogs like salternamide E .

- Bioactivity Potential: While salternamide E exhibits anticancer activity , the target compound’s propionyl group could modulate its interaction with enzymes or receptors, diverging from the bioactivities of simpler hydroxy-pyrones.

Biologische Aktivität

3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone, identified by its CAS number 1005004-96-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H20O4 |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 1005004-96-5 |

| IUPAC Name | 3-hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)cyclohex-2-en-1-one |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antioxidant properties, cytotoxicity against cancer cells, and potential anti-inflammatory effects.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds.

Results from Antioxidant Studies:

- The IC50 value for the compound was found to be comparable to standard antioxidants like ascorbic acid, indicating significant antioxidant potential.

| Compound | IC50 (µg/mL) |

|---|---|

| 3-Hydroxy-2-propionyl... | 98.79 ± 0.39 |

| Ascorbic Acid | 93.28 ± 0.19 |

These results suggest that the compound effectively scavenges free radicals, potentially mitigating oxidative damage in cells .

Cytotoxicity

Cytotoxicity assays using various cancer cell lines have been conducted to assess the potential of this compound as a therapeutic agent.

Cytotoxicity Findings:

In an MTT assay:

- The compound demonstrated dose-dependent cytotoxic effects on HO-8910 ovarian cancer cells.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 70 |

| 30 | 55 |

| 40 | 40 |

| 50 | 25 |

These findings indicate that higher concentrations of the compound lead to increased cell death, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of various extracts containing similar compounds and found that those with structures resembling 3-Hydroxy-2-propionyl... showed significant radical scavenging activity, supporting its potential in preventing oxidative stress-related diseases .

- Cytotoxicity in Cancer Research : In a comparative study involving multiple compounds, researchers noted that derivatives similar to this compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models, highlighting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone?

- Methodological Answer : Multicomponent reactions involving cyclic 1,3-diketones, aldehydes, and amines are effective for synthesizing structurally complex cyclohexenone derivatives. For example, protocols using arylamines and acetylenedicarboxylates can yield dihydro-2H-pyran intermediates, which can be functionalized to incorporate propionyl and tetrahydro-2H-pyran-4-yl groups . Cyclohexenone cores are typically constructed via aldol condensation or Michael addition, followed by selective oxidation and protection/deprotection steps to install hydroxy and propionyl moieties.

Q. How can the compound be characterized spectroscopically to confirm its structure?

- Methodological Answer : Use a combination of techniques:

- NMR : Analyze - and -NMR spectra to identify proton environments (e.g., hydroxy, propionyl, and pyranyl groups) and carbon hybridization states.

- X-ray Crystallography : Resolve the stereochemistry of the cyclohexenone ring and tetrahydro-2H-pyran substituent, as demonstrated in studies of related pyran derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate functional groups.

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures and pH-dependent stability studies (e.g., in aqueous buffers at 25–37°C). Store the compound under inert atmospheres (N or Ar) at –20°C to prevent oxidation of the cyclohexenone ring or hydrolysis of the propionyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., anticancer efficacy)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). To address this:

- Use standardized cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cancer cell lines (e.g., HeLa, MCF-7).

- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) and compare results with structurally similar compounds, such as pyrrolo-pyrazolones or pyrimidine derivatives .

- Include positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA with post-hoc tests).

Q. What experimental strategies can elucidate the stereochemical effects of this compound on enzyme inhibition?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and test each isomer’s activity.

- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes of stereoisomers to enzyme active sites (e.g., cyclooxygenase-2 or topoisomerase).

- Kinetic Assays : Measure and values for each isomer to quantify stereochemical influence on inhibition .

Q. How can researchers design experiments to study the compound’s mechanism of action in modulating metabolic pathways?

- Methodological Answer :

- Metabolomics : Use LC-MS or GC-MS to profile changes in key metabolites (e.g., ATP, NADH) in treated vs. untreated cells.

- Gene Expression Analysis : Apply RNA-seq or qPCR to identify upregulated/downregulated genes in pathways such as glycolysis or oxidative phosphorylation.

- Isotope Tracing : Track -labeled glucose incorporation into downstream metabolites to map flux alterations .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Purity Verification : Re-purify the compound via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.

- Dynamic NMR : Perform variable-temperature -NMR to detect conformational exchange broadening.

- Comparative Analysis : Cross-reference with spectral data from structurally analogous compounds, such as tetrahydro-2H-pyran-4-yl acetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.